Br-PEG3-CH2COOH
Overview
Description
Br-PEG3-CH2COOH is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Br-PEG3-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Br-PEG3-CH2COOH is C8H15BrO5 . The IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid . The InChI is 1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) .Chemical Reactions Analysis
The terminal carboxylic acid of Br-PEG3-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Br-PEG3-CH2COOH is 271.11 . The boiling point is predicted to be 379.7±27.0°C . The density is predicted to be 1.446±0.06 g/cm3 . It is soluble in DMSO .Scientific Research Applications
Selective Delivery of PEGylated Compounds to Tumor Cells
PEGylation, the process of attaching polyethylene glycol (PEG) to molecules, enhances their pharmacokinetic and therapeutic properties. A study by Tung et al. (2015) in "Molecular Cancer Therapeutics" focused on hybrid antibodies that selectively deliver PEGylated medicines to target cells. These antibodies demonstrated enhanced effectiveness of PEGylated liposomal doxorubicin in cancer cells, suggesting potential in targeted cancer therapy (Tung et al., 2015).
Nanomedicine in Cancer Chemotherapy
Ren et al. (2019) in "Advanced Materials" explored the use of polyphenol-modified block copolymer (PEG-b-PPOH) in constructing organic theranostic nanomedicine (PTCG NPs). These nanoparticles showed high stability and efficient drug release, enhancing anticancer efficacy while minimizing systemic toxicity, indicating their potential in cancer therapy (Ren et al., 2019).
PEGylated Nanoemulsion for Cancer Therapy
Elsewedy et al. (2021) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" developed and evaluated a PEGylated nanoemulsion for delivering the anticarcinogenic agent Brucine. Their findings showed significant reduction in tumor growth, highlighting the potential of PEGylated nanoemulsions in cancer therapy (Elsewedy et al., 2021).
Nanomedicine for Liver Fibrosis Therapy
A study on PEGylated bilirubin (PEG-BR) nanovesicles by Jon et al. (2017) demonstrated their efficacy in reducing hepatic fibrosis in mice. This suggests that PEG-BR nanovesicles could be a promising approach for treating liver fibrosis (Jon et al., 2017).
Lipid Emulsions for Traditional Chinese Medicine Delivery
Xiong et al. (2011) in "International Journal of Pharmaceutics" used monooleate-modified PEG (MO-PEG-COOH) to prepare lipid emulsions carrying Traditional Chinese Medicine - breviscapine. This study indicated that PEGylation can enhance the pharmacological activity of traditional medicines by improving their circulation time (Xiong et al., 2011).
PEG in Drug Delivery: Pros and Cons
Knop et al. (2010) in "Angewandte Chemie" reviewed the use of PEG in drug delivery, discussing its benefits and potential side effects. While PEGylation can improve drug efficacy, it can also lead to hypersensitivity and other complications, emphasizing the need for careful consideration in its application (Knop et al., 2010).
Sustained Lowering of Intraocular Pressure
Fu et al. (2016) in "Molecular Pharmaceutics" developed a biodegradable polymer microparticle formulation of dorzolamide that produces sustained lowering of intraocular pressure after injection. This formulation, incorporating PEG3, shows potential for treating glaucoma (Fu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZZZWRXHWCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Br-PEG3-CH2COOH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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